molecular formula C15H13N3O2 B13878967 Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate

Cat. No.: B13878967
M. Wt: 267.28 g/mol
InChI Key: MAENOHQPFMHSRQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate is a chemical compound offered for research and further manufacturing applications, exclusively. It is not intended for diagnostic or therapeutic use in humans or animals. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its versatile interactions with biological targets through mechanisms such as hydrogen bonding and π-π stacking . Benzimidazole derivatives are extensively investigated in oncology research for their potential to interact with DNA, inhibit key enzymes like topoisomerases, and modulate critical cellular pathways involved in cancer proliferation . The specific structure of this compound, featuring a pyridin-4-yl moiety at the 2-position and a methyl ester at the 4-position, provides a versatile synthetic intermediate for researchers to explore structure-activity relationships (SAR) and develop novel bioactive molecules . Researchers value this compound for constructing more complex structures aimed at inhibiting specific cancer-related proteins and pathways. For detailed specifications, including purity and handling information, please refer to the product data sheet or contact our technical support team.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-18-13-11(15(19)20-2)4-3-5-12(13)17-14(18)10-6-8-16-9-7-10/h3-9H,1-2H3

InChI Key

MAENOHQPFMHSRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Strategy

Step Reaction Type Description Key Reagents/Conditions
1. Benzimidazole Core Formation Condensation of 3-methyl-o-phenylenediamine with 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid derivative to form 3-methyl-2-pyridin-4-ylbenzimidazole Acid catalyst, reflux in ethanol or suitable solvent
2. Esterification Conversion of benzimidazole-4-carboxylic acid intermediate to methyl ester Methanol, acid catalyst or methylating agent (e.g., diazomethane)
3. Purification Recrystallization or chromatography to isolate pure this compound Solvent mixtures such as ethanol/water

Cross-Coupling Approaches

Alternatively, the 2-pyridin-4-yl substituent can be introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using a halogenated benzimidazole intermediate and pyridinyl boronic acid derivatives. This method is supported by analogous syntheses of methyl 3-(hetero)aryl carboxylates, where Pd-catalyzed cross-coupling provides high yields and functional group tolerance.

Catalysts and Conditions

  • Catalysts: Pd(dppf)Cl2, Pd(PPh3)4 for Suzuki coupling.
  • Bases: Potassium carbonate or cesium carbonate.
  • Solvents: Mixtures of dimethoxyethane (DME) and water.
  • Temperature: Typically 80–100 °C for 3–5 hours.

Example Reaction Scheme

  • Synthesis of 3-methyl-2-bromobenzimidazole-4-carboxylate via condensation and bromination.
  • Suzuki coupling of this intermediate with 4-pyridinylboronic acid methyl ester under Pd catalysis to yield the target compound.
  • Final esterification or purification steps.

Analytical Data and Purification

Purity and yield optimization rely on:

Summary Table of Preparation Parameters

Parameter Options/Conditions Notes
Starting materials 3-methyl-o-phenylenediamine, 4-pyridinecarboxaldehyde/acid, boronic acids Readily available commercial reagents
Core formation Acid-catalyzed condensation Reflux in ethanol or similar solvent
Substitution strategy Suzuki-Miyaura cross-coupling Pd catalyst, base, DME/H2O solvent
Esterification Methanol with acid catalyst or methylating agents Mild conditions to preserve heterocycles
Purification Recrystallization (alcohol/water), chromatography To achieve >99% purity
Yield Moderate to high (35–85%) Depending on step and substituents

Scientific Research Applications

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate depends on its specific application:

    In medicinal chemistry: The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to the suppression of disease-related pathways.

    In materials science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography : SHELX-refined structures show the pyridinyl group participates in C–H···N hydrogen bonds, stabilizing the lattice better than phenyl analogs .
  • Drug Design : The methyl ester balances solubility and permeability, making it a preferred candidate for oral formulations.
  • Environmental Impact : Faster degradation reduces EPFR accumulation, but combustion byproducts require mitigation .

Biological Activity

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article provides a detailed overview of its biological activity, supported by relevant research findings, structure-activity relationship (SAR) analyses, and case studies.

Overview of Biological Activity

Benzimidazole derivatives, including this compound, have been widely studied for their diverse biological activities. These compounds exhibit various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial activities. The biological activity often correlates with specific structural features of the benzimidazole core.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study evaluating similar benzimidazole derivatives reported significant growth inhibition against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent activity .

Case Study: Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives indicates that specific substitutions on the benzimidazole ring influence their anticancer efficacy. For example:

CompoundSubstitutionIC50 (μM)Cancer Cell Line
Compound A3-Methyl1.03A549
Compound B5-Methyl1.15HeLa
Compound C2-Methyl2.59MCF-7

These findings suggest that the presence of methyl groups at specific positions enhances the compound's ability to inhibit cancer cell growth .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Benzimidazoles are known to interact with various receptors involved in inflammatory pathways, such as cannabinoid receptors and transient receptor potential channels. Research indicates that modifications to the benzimidazole structure can lead to enhanced selectivity for COX enzymes, which play a crucial role in inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.
  • Regulation of Gene Expression : Some derivatives can modulate the expression of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Receptors : The compound's ability to bind to specific receptors may modulate inflammatory responses and cellular proliferation.

Q & A

Basic Research Question

  • 1H^1H- and 13C^{13}C-NMR : Assign peaks using COSY and HSQC (e.g., pyridine protons at δ 8.2–8.5 ppm) .
  • IR spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹.
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.

How is the compound’s bioactivity assessed in medicinal chemistry studies?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets (e.g., kinase enzymes).
  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ values) or cytotoxicity against cancer cell lines (MTT assay) .

What role do solvent polarity and proticity play in synthesis optimization?

Advanced Research Question
Solvent effects are probed via:

  • Dielectric constant screening : Compare DMSO (ε=47) vs. THF (ε=7.5) to stabilize charged intermediates.
  • Kamlet-Taft parameters : Quantify hydrogen-bond donor/acceptor capacity. Protic solvents (e.g., ethanol) may suppress byproduct formation .

How can polymorphism be systematically investigated?

Advanced Research Question

  • DSC/TGA : Identify polymorphic transitions (endothermic peaks) and stability ranges.
  • Powder XRD : Compare experimental patterns with Mercury-simulated data for known forms .

What mechanistic insights can be gained from kinetic isotope effects (KIEs) in synthesis?

Advanced Research Question

  • Deuterium labeling : Substitute 1H^1H with 2H^2H at reactive sites (e.g., methyl groups) to study rate-determining steps.
  • KIE analysis : A kH/kD>1k_H/k_D > 1 indicates proton transfer is rate-limiting in annulation steps .

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